molecular formula C14H9NO2 B1455429 4-(1,3-Benzoxazol-5-yl)benzaldehyde CAS No. 1008361-50-9

4-(1,3-Benzoxazol-5-yl)benzaldehyde

Cat. No. B1455429
M. Wt: 223.23 g/mol
InChI Key: LWWBSIPPTAIVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzoxazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C14H9NO2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including 4-(1,3-Benzoxazol-5-yl)benzaldehyde, has been a subject of research. A variety of synthetic methodologies have been explored, involving different catalysts and reaction conditions . For instance, one study reported the synthesis of benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzoxazol-5-yl)benzaldehyde is characterized by a benzoxazole ring attached to a benzaldehyde group . The InChI code for this compound is 1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H .


Physical And Chemical Properties Analysis

4-(1,3-Benzoxazol-5-yl)benzaldehyde is a solid compound . It has a molecular weight of 223.23 . The melting point of this compound is reported to be between 132 - 134 degrees Celsius .

Scientific Research Applications

Synthesis of Complex Organic Molecules
4-(1,3-Benzoxazol-5-yl)benzaldehyde is utilized in the synthesis of complex organic molecules. For instance, it participates in reactions that lead to the creation of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, showcasing its role in constructing intricate heterocyclic structures through one-pot synthesis methodologies (Moshkin & Sosnovskikh, 2014). Additionally, it's involved in generating N-benzyl-β-hydroxyphenethylamines, further emphasizing its significance in synthetic organic chemistry and providing foundational compounds for the development of tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).

Antioxidant Activity and Physicochemical Studies
Research on novel derivatives of 4-(1,3-Benzoxazol-5-yl)benzaldehyde has indicated their potential for in vitro antioxidant activities. These derivatives have been compared with standard antioxidants, highlighting their possible use in therapeutic applications due to their reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).

Catalytic Processes and Green Chemistry
The compound has also been explored in the context of green chemistry, particularly in catalytic processes that aim to convert glycerol (a renewable resource) into cyclic acetals. This research underlines the compound's utility in facilitating environmentally friendly synthetic routes and producing chemicals that have potential industrial applications (Deutsch, Martin, & Lieske, 2007).

Optical and Electronic Material Research
On the materials science front, derivatives of 4-(1,3-Benzoxazol-5-yl)benzaldehyde have been synthesized for optical studies, with findings suggesting their utility in electronic and photonic devices. These studies often focus on the compounds' photophysical properties, such as their ability to form metal complexes with unique optical characteristics, which could be pivotal for developing new optical materials (Mekkey, Mal, & Kadhim, 2020).

Antimicrobial Activity
Furthermore, research has been conducted on benzoxazole derivatives for their antimicrobial properties. These studies demonstrate the compound's relevance in medicinal chemistry, particularly in designing and synthesizing new molecules with potential antibacterial and antifungal activities (Padalkar et al., 2014).

Safety And Hazards

The safety data sheet for 4-(1,3-Benzoxazol-5-yl)benzaldehyde indicates that it is for R&D use only and not for medicinal, household or other use . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

4-(1,3-benzoxazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWBSIPPTAIVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694263
Record name 4-(1,3-Benzoxazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-5-yl)benzaldehyde

CAS RN

1008361-50-9
Record name 4-(1,3-Benzoxazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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